![molecular formula C17H22N4O2S2 B6435908 N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2549043-59-4](/img/structure/B6435908.png)
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
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Overview
Description
“N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . These compounds are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles involves several steps, including the formation of the thiadiazole ring and the introduction of various substituents . The yield and melting point of the synthesized compounds can vary depending on the specific substituents and reaction conditions .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom . The specific structure of “N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazoles can be complex and varied, depending on the specific substituents present in the molecule . These reactions can lead to changes in the molecule’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazoles can vary widely depending on their specific structure . These properties can include factors such as melting point, yield, and various spectroscopic characteristics .Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
The exact mode of action of this compound is currently unknown. 1,3,4-thiadiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to active sites, altering the conformation of target proteins, or interfering with the function of cellular pathways.
Biochemical Pathways
Given the broad biological activities of 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be affected . These could include pathways related to cell growth and division, signal transduction, and metabolic processes.
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring, which is part of this compound, is known to provide great in vivo stability and low toxicity for higher vertebrates, including human beings . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Given the broad biological activities of 1,3,4-thiadiazole derivatives, it’s likely that the compound could have a variety of effects at the molecular and cellular levels . These could include alterations in protein function, changes in cellular signaling, and effects on cell growth and division.
Safety and Hazards
Future Directions
Research into 1,3,4-thiadiazoles is ongoing, and these compounds continue to show promise in a variety of applications . Future research will likely continue to explore the synthesis of new 1,3,4-thiadiazole derivatives, their physical and chemical properties, and their potential uses in various fields .
properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-20(25(22,23)12-13-5-3-2-4-6-13)15-9-10-21(11-15)17-18-16(19-24-17)14-7-8-14/h2-6,14-15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDVPJYRDOPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC(=NS2)C3CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
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